6-(2-chloroethoxy)-7H-purin-2-amine

Description

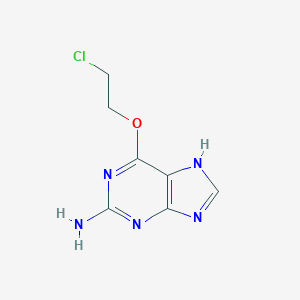

Structure

2D Structure

3D Structure

Properties

CAS No. |

100217-09-2 |

|---|---|

Molecular Formula |

C7H8ClN5O |

Molecular Weight |

213.62 g/mol |

IUPAC Name |

6-(2-chloroethoxy)-7H-purin-2-amine |

InChI |

InChI=1S/C7H8ClN5O/c8-1-2-14-6-4-5(11-3-10-4)12-7(9)13-6/h3H,1-2H2,(H3,9,10,11,12,13) |

InChI Key |

VGKZFRLEZKOTCQ-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |

Other CAS No. |

100217-09-2 |

Synonyms |

O(6)-(2-chloroethyl)guanine O(6)-2-CEG |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Strategies for the Synthesis of 6-(2-chloroethoxy)-7H-purin-2-amine and Analogues

The synthesis of this compound and its related compounds hinges on a strategic combination of building block assembly and functional group transformations. These strategies typically involve the use of a pre-functionalized purine (B94841) core that is subsequently modified to introduce the desired chloroethoxy side chain and other functionalities.

Utilization of Precursor Compounds and Starting Materials (e.g., 2-amino-6-chloropurine)

A cornerstone in the synthesis of a wide array of 6-substituted 2-aminopurine derivatives is the versatile precursor, 2-amino-6-chloropurine. youtube.comgoogle.com This intermediate is readily accessible through various synthetic routes, making it an economical and practical starting point.

One common method for the preparation of 2-amino-6-chloropurine involves the chlorination of guanine. However, the low solubility of guanine can lead to low yields. google.com To circumvent this, a two-step process is often employed where guanine is first acylated to form a more soluble diacylated derivative, such as 2,9-diacetylguanine. This intermediate is then reacted with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst, followed by hydrolysis to yield 2-amino-6-chloropurine. google.com Patents have described processes using a 2,9-diacylated guanine derivative with a chlorinating agent and a phase transfer catalyst to produce 2-amino-6-chloropurine. google.com Another approach involves the reaction of 2,4,5-triamino-6-chloropyrimidine with an imidazole ring closure agent. google.com A one-step method has also been reported, synthesizing 2-amino-6-chloropurine from guanine and phosphorus oxychloride using tetraethylamine chloride in acetonitrile, achieving a yield of 72.1%. masterorganicchemistry.com

The reactivity of the chlorine atom at the C6 position of 2-amino-6-chloropurine makes it an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of a wide variety of substituents, including the desired chloroethoxy group.

| Starting Material | Reagents | Key Features | Reference(s) |

| Guanine | 1. Acetic anhydride 2. Phosphorus oxychloride, Phase transfer catalyst 3. Hydrolysis | Two-step process, improves solubility and yield. | google.comgoogle.com |

| Guanine | Phosphorus oxychloride, Tetraethylamine chloride, Acetonitrile | One-step process with good yield. | masterorganicchemistry.com |

| 2,4,5-Triamino-6-chloropyrimidine | Diethoxymethylacetate or Triethyl orthoformate | Imidazole ring closure. | google.com |

Introduction and Functionalization of the Chloroethoxy Moiety

The introduction of the 2-chloroethoxy group at the C6 position of the 2-aminopurine scaffold is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. youtube.commasterorganicchemistry.comlibretexts.org In this reaction, the sodium salt of 2-chloroethanol (sodium 2-chloroethoxide) acts as the nucleophile, displacing the chlorine atom at the C6 position of 2-amino-6-chloropurine.

The general reaction is as follows:

2-amino-6-chloropurine + NaOCH₂CH₂Cl → this compound + NaCl

This reaction is typically carried out in an inert solvent. The alkoxide is generated in situ by reacting 2-chloroethanol with a strong base like sodium hydride. The Williamson ether synthesis is a well-established and versatile method for forming ethers. youtube.commasterorganicchemistry.comlibretexts.org

An alternative, though less direct, approach could involve the reaction of 2-amino-6-chloropurine with ethylene oxide to form a hydroxyethyl intermediate, which would then be subsequently chlorinated using a reagent like thionyl chloride (SOCl₂) to yield the final product.

Alkylation and Other Derivatization Reactions on the Purine Nucleus

Further diversification of the this compound scaffold can be achieved through reactions on the purine nucleus itself, primarily through N-alkylation. nih.govwikipedia.orgucalgary.calibretexts.org The purine ring contains multiple nitrogen atoms that can potentially be alkylated. Direct alkylation of purine derivatives with alkyl halides often leads to a mixture of N7 and N9 isomers. nih.govwikipedia.orgucalgary.calibretexts.org

The regioselectivity of the alkylation can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of protecting groups. For instance, protecting the hydroxyl group in bromohydrins has been shown to enhance the alkylation of 2-amino-6-chloropurine, yielding both N7 and N9 substituted products. nih.gov

The chloroethoxy moiety itself can also serve as a handle for further functionalization. The terminal chlorine atom can be displaced by other nucleophiles to introduce a variety of functional groups, expanding the chemical diversity of the synthesized analogs.

Advanced Synthetic Approaches for Novel Purine-Based Scaffolds

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of novel purine-based scaffolds, including derivatives of this compound.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in purine chemistry. nih.govresearchgate.netnih.gov This technique can be particularly beneficial for the nucleophilic substitution and cross-coupling reactions often employed in the synthesis of purine analogs. Microwave-assisted amination of 6-chloropurine derivatives in water has been reported as a green chemistry approach for preparing 6-substituted aminopurines in high yields. researchgate.net

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are invaluable for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.orgresearchgate.net This allows for the introduction of aryl or vinyl groups at specific positions of the purine ring, typically at halogenated sites. For instance, a halogenated derivative of this compound could be coupled with a boronic acid to introduce a new substituent. The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups and its use in the synthesis of biologically active compounds. libretexts.orgorganic-chemistry.orgresearchgate.net

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and modular approach for creating complex molecular architectures. nih.govacs.orgnih.gov An azide- or alkyne-functionalized derivative of this compound could be readily coupled with a complementary reaction partner to generate a diverse library of novel compounds. nih.govacs.orgnih.gov

| Methodology | Description | Potential Application for this compound Analogs | Reference(s) |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Faster synthesis of the core scaffold and its derivatives. | nih.govresearchgate.netnih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Introduction of aryl or vinyl substituents on the purine ring. | libretexts.orgorganic-chemistry.orgresearchgate.net |

| Click Chemistry (CuAAC) | Copper-catalyzed cycloaddition of an azide and an alkyne. | Modular synthesis of complex analogs by linking functionalized fragments. | nih.govacs.orgnih.gov |

Molecular Pharmacology and Target Interactions

Enzyme Inhibition and Modulation Mechanisms

Adenosine Deaminase (ADA) Inhibition

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively nih.govmdpi.com. Direct studies on the inhibition of ADA by 6-(2-chloroethoxy)-7H-purin-2-amine are not prominently featured in the reviewed scientific literature. However, analysis of structurally related compounds provides some insight. The parent compound, 2-aminopurine, has been shown to be a competitive inhibitor of ADA nih.gov. Conversely, research on purine nucleoside derivatives suggests that the introduction of a chlorine atom at the C2 position can render the compound more resistant to the action of ADA, while also decreasing its inhibitory activity against the enzyme mdpi.com. This suggests that while the 2-amino-purine core has a known affinity for ADA, the specific substitutions on this compound would likely modulate this interaction significantly.

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is another critical enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides nih.gov. Inhibition of PNP is a therapeutic strategy for T-cell-related disorders nih.govnih.gov. There is no specific data available in the reviewed literature concerning the direct inhibition of PNP by this compound. However, studies on related 2,6-substituted purines have shown activity against PNP from pathogenic sources. For instance, 6-benzylthio-2-chloropurine was identified as an inhibitor of Helicobacter pylori PNP, indicating that purines with substitutions at both the C2 and C6 positions can interact with the enzyme's active site irb.hr. This suggests a potential, though unquantified, for this compound to act as a PNP inhibitor.

Kinase Inhibition (e.g., Cyclin-Dependent Kinases, Phosphatidylinositol-3-Kinase, mTOR)

The most significant body of research for the structural class of this compound is in the area of kinase inhibition, particularly against Cyclin-Dependent Kinases (CDKs).

Cyclin-Dependent Kinases (CDKs): The 2-amino-6-alkoxypurine scaffold, to which this compound belongs, has been identified as a source of ATP-competitive inhibitors of CDKs nih.gov. Structure-activity relationship (SAR) studies have demonstrated that the nature of the alkoxy group at the C6 position is a critical determinant of inhibitory potency against CDK2 nih.gov.

Research has shown a direct correlation between the size of the 6-alkoxy group and CDK2-inhibitory activity nih.gov. While 2-amino-6-methoxypurine (also known as O6-methylguanine) shows negligible activity, increasing the alkyl chain length generally enhances potency. For example, replacing the methoxy group with ethoxy, propoxy, or butoxy groups leads to a significant increase in inhibitory action against CDK2 nih.gov. Although this compound was not specifically evaluated in these studies, its 2-amino-6-alkoxypurine structure fits squarely within this class of inhibitors. The data for related compounds strongly suggest that it would exhibit activity at the ATP-binding site of CDK2 nih.govacs.org.

| Compound | CDK2 IC₅₀ (µM) |

|---|---|

| 2-Amino-6-methoxypurine | >100 |

| 2-Amino-6-sec-butoxypurine | 49 |

This interactive table presents the half-maximal inhibitory concentration (IC₅₀) values of various 2-amino-6-alkoxypurines against Cyclin-Dependent Kinase 2 (CDK2), as reported in the literature nih.gov.

Phosphatidylinositol-3-Kinase (PI3K) and mTOR: Based on a review of the available scientific literature, there is no information regarding the inhibitory activity of this compound or the broader class of 2-amino-6-alkoxypurines against PI3K or mTOR kinases.

Methyltransferase (MTase) Modulation

A review of the scientific literature did not yield any studies concerning the modulation of methyltransferases by this compound or its structural analogs.

Purinergic Receptor Ligand Activity (P1, P2X, P2Y Receptors)

Purinergic receptors, divided into P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors, are crucial in a vast array of physiological processes. Purine analogs are often screened for activity at these receptors.

Agonistic and Antagonistic Mechanisms

Despite the structural similarity of this compound to endogenous purines, a review of the available literature found no specific data on its activity as a ligand for P1, P2X, or P2Y receptors. There is no published evidence to characterize it as either an agonist or an antagonist at these receptor subtypes.

Receptor Subtype Selectivity and Functional Modulation

There is no available data in the scientific literature concerning the binding affinity or functional activity of this compound at any specific receptor subtype. Research on other 6-substituted purines has demonstrated that modifications at this position can significantly influence binding to various receptors, including adenosine and other G protein-coupled receptors (GPCRs). However, without experimental data, the selectivity and modulatory effects of the 2-chloroethoxy substituent at this position cannot be determined.

Nucleic Acid Recognition and Interaction

The interaction of this compound with nucleic acids such as DNA and RNA has not been documented. The chemical structure, featuring a purine core and a reactive chloroethoxy group, suggests potential for such interactions, but this has not been experimentally verified.

Inhibition of DNA/RNA Synthesis as Antimetabolites

No studies have been published that evaluate the potential of this compound to act as an antimetabolite by inhibiting DNA or RNA synthesis. Many purine analogs interfere with these fundamental cellular processes, but the activity of this specific compound is unknown.

Base-Mimicking Properties and Applications as Fluorescent Probes (Relevance of 2-aminopurine analogs)

While there is no specific information on the base-mimicking or fluorescent properties of this compound, its structural relationship to 2-aminopurine is noteworthy. 2-Aminopurine, an isomer of adenine, is a well-known fluorescent analog of natural purine bases. It can be incorporated into DNA and RNA, and its fluorescence is highly sensitive to the local environment, making it a valuable probe for studying nucleic acid structure and dynamics. The fluorescence of 2-aminopurine is often quenched when stacked within a nucleic acid duplex, and this quenching can be relieved by changes in conformation, such as base flipping by enzymes. This property has been widely exploited in biochemical and biophysical studies of DNA-protein interactions. Whether the 6-(2-chloroethoxy) substitution would enhance or diminish such properties compared to the parent 2-aminopurine is a matter for empirical investigation.

Formation of Covalent Cross-links and Adducts with Nucleic Acids

The presence of a 2-chloroethoxy group in the structure of this compound introduces an electrophilic site, which could potentially react with nucleophilic sites on nucleic acids to form covalent adducts or cross-links. Such reactivity is a known mechanism of action for certain alkylating agents used in chemotherapy. However, there are no published studies demonstrating that this specific compound forms such covalent bonds with DNA or RNA.

Other Identified Biomolecular Interactions

No other specific biomolecular interactions for this compound have been reported in the scientific literature.

Biological Activities and Mechanistic Elucidation in Vitro and Preclinical Models

Immunomodulatory Effects

The immunomodulatory properties of 2-amino-6-alkoxypurines and related compounds are an emerging area of research. While direct evidence for 6-(2-chloroethoxy)-7H-purin-2-amine is lacking, the broader class of purine (B94841) analogs has been implicated in modulating immune responses.

While no direct studies link this compound to specific inflammatory pathways, the general role of purinergic signaling in inflammation is well-established. Extracellular purines can act as signaling molecules that modulate inflammatory responses, although the specific effects are highly dependent on the receptor and cell type involved.

The regulation of cytokine release is a key aspect of immunomodulation. Research on the dietary isothiocyanate L-sulforaphane has shown that it can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-1β, and also influence the proportions of various immune cell populations, including T-cells, B-cells, NK cells, and monocytes mdpi.com. Although structurally distinct, these findings illustrate how chemical compounds can exert precise control over immune cell function and cytokine profiles.

Neuromodulatory and Neuroprotective Roles

The central nervous system (CNS) is another potential target for purine derivatives, given the crucial role of endogenous purines like adenosine and guanosine in neurotransmission and neuromodulation.

Direct evidence for the modulation of pain signaling pathways by this compound or its close analogs is not available in the current literature. However, the fundamental role of amino acids as precursors to key neurotransmitters involved in pain and mood regulation is well-documented nih.gov. For example, tryptophan and tyrosine are precursors to serotonin and catecholamines, respectively, which are critical components of central pain modulatory pathways nih.gov. This underscores the potential for exogenous compounds that interact with these pathways to have neuromodulatory effects.

Regulation of Neurotransmitter Systems

No information is available regarding the activity of this compound in the regulation of neurotransmitter systems.

Role in Neurodegeneration and Neuropathic Conditions

There is no published research on the role of this compound in neurodegeneration or neuropathic conditions.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substitutions at the 6-Position on Biological Activity

The 6-(2-chloroethoxy) group endows the parent molecule with a unique combination of properties. The ethoxy portion of the moiety provides a degree of flexibility and influences the compound's solubility. The terminal chlorine atom, being an electronegative and reactive site, can participate in various interactions. It can act as a leaving group in nucleophilic substitution reactions, allowing for covalent bond formation with a target protein, a mechanism utilized by some enzyme inhibitors. This reactivity makes 2-amino-6-chloropurine a common starting material for the synthesis of a diverse range of 6-substituted purine (B94841) derivatives. redalyc.orgresearchgate.net

The replacement of the chloroethoxy group with other alkoxy or thioether analogues significantly alters the compound's biological profile. The choice of substituent at the C6 position plays an important role during regioselective reactions and subsequent biological activity. nih.gov Thiopurines, such as 6-mercaptopurine and 6-thioguanine, are well-established anticancer drugs, highlighting the therapeutic potential of sulfur-containing purine analogues. mdpi.com The presence of a thiocarbonyl group shifts the absorption spectrum of these compounds to longer wavelengths compared to their oxygen-containing counterparts. mdpi.com

Studies on CDK inhibitors have shown that varying the C6 substituent leads to a range of potencies. For example, replacing a chloro group with various amino groups can significantly impact CDK2 inhibitory activity. nih.gov The introduction of bulky or polar groups can enhance binding affinity and selectivity. nih.govnih.gov The table below illustrates the impact of different substituents at the 6-position on the inhibitory activity of 2-aminopurine derivatives against CDK2.

| Compound | R Group at C6 Position | CDK2 IC₅₀ (µM) |

| 5a | -Cl | 0.35 |

| 11a | -NH(p-F-Ph) | 0.31 |

| 11c | -NH(p-NH₂-Ph) | 0.11 |

| 11d | -NH(m-NH₂-Ph) | 0.23 |

| 11l | -NH(p-SO₂NH₂-Ph) | 0.019 |

| Data derived from studies on 2-aminopurine derivatives as CDK2 inhibitors. nih.gov |

Significance of the 2-Amino Group for Target Binding and Activity

The 2-amino group on the purine ring is a critical recognition element for the binding of small molecules to their biological targets, particularly nucleic acids. nih.gov This group can act as a hydrogen bond donor, forming specific interactions that anchor the molecule within the binding site of a protein or enzyme. The importance of this group is underscored by studies where its removal or replacement leads to a radical alteration in binding selectivity. nih.gov For example, the selectivity of antibiotics like echinomycin and actinomycin for specific DNA sequences is heavily dependent on the presence of the purine 2-amino group. nih.gov In the context of CDK inhibitors, the 2-aminopurine scaffold is a key structural feature for achieving potent inhibition. nih.gov

Effects of Modifications to the Purine Ring System on Pharmacological Profile

The purine ring system, a fusion of pyrimidine and imidazole rings, serves as a versatile scaffold for designing therapeutic agents. nih.govresearchgate.net Modifications to this core structure can have profound effects on the resulting compound's pharmacological profile. rsc.org

Key modifications and their effects include:

Alkylation/Arylation at N9 and N7: The position of substitution on the purine's nitrogen atoms influences activity. N9-substituted purines are common in CDK inhibitors, with the substituent often occupying a hydrophobic pocket in the enzyme's active site. mdpi.com While less common, N7-substituted purines have also shown interesting biological activities, including cytotoxic and antiviral effects. nih.gov

Ring Expansion and Tricyclic Analogues: Adding a third ring to the purine backbone can yield compounds with improved selectivity and lower toxicity compared to their bicyclic parents. mdpi.com These tricyclic analogues of guanine, for instance, have shown promise as antiviral drugs. mdpi.com

Introduction of Heteroatoms: Replacing carbon or nitrogen atoms within the purine ring system can alter its electronic properties, stability, and potential for hydrogen bonding, thereby influencing target interactions. nih.gov

The following table summarizes the effects of various modifications to the purine ring system.

| Modification Type | Example | Resulting Pharmacological Effect | Reference |

| N9-Substitution | Introduction of an isopropyl group | Key for CDK inhibition | mdpi.com |

| N9-Substitution | Addition of a 2-hydroxyethoxymethyl fragment | Maintained cytotoxic activity | nih.gov |

| N7-Alkylation | Introduction of a tert-butyl group | Potential for antiviral and anticancer activity | nih.gov |

| Ring Annulation | Fusion of an additional ring to form a tricyclic system | Improved selectivity and lower toxicity in antiviral analogues | mdpi.com |

Conformational Flexibility and Binding Modes within Target Active Sites

The conformational flexibility of purine derivatives plays a crucial role in their ability to bind effectively to target active sites. The substituent at the C6 position, such as the chloroethoxy group, can adopt various conformations, allowing the molecule to fit optimally within the binding pocket. This flexibility is important for overcoming potential steric hindrances and maximizing favorable interactions.

Future Directions and Research Opportunities

Development of Novel Therapeutic Agents Based on the 6-(2-chloroethoxy)-7H-purin-2-amine Scaffold

The purine (B94841) scaffold is a versatile starting point for creating new drugs, particularly in cancer therapy. nih.govacs.org Researchers can systematically modify the structure of this compound to enhance its activity against specific biological targets and improve its drug-like properties. This process, known as structure-activity relationship (SAR) studies, involves making chemical changes to different parts of the molecule and observing how these changes affect its biological efficacy. nih.gov

For instance, a study on a related series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives demonstrated how modifications can lead to potent and selective anti-lung cancer agents. By adding a carboxamide group at one position and a phenyl group at another, researchers synthesized a compound that was highly active against the A549 lung cancer cell line while being significantly less toxic to normal cells. mdpi.com This derivative was found to inhibit the formation of cancer cell colonies, reduce their migration, and induce apoptosis (programmed cell death). mdpi.com Such findings highlight a clear path forward: synthesizing a library of derivatives of this compound and screening them against various cancer cell lines to identify new, potent therapeutic candidates. nih.gov

Table 1: Example of Antiproliferative Activity of a Purine Derivative

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Data sourced from a study on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives. mdpi.com

Another avenue of development is the creation of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy can be used to improve a drug's absorption, distribution, and delivery to the target site.

Advanced Mechanistic Investigations, Including High-Resolution Structural Studies of Enzyme/Receptor Complexes

To design more effective drugs, it is crucial to understand precisely how they interact with their biological targets at an atomic level. High-resolution structural techniques, particularly X-ray crystallography, are invaluable for this purpose. nih.govresearchgate.net By crystallizing a therapeutic compound while it is bound to its target enzyme or receptor, researchers can visualize the exact three-dimensional interactions that are responsible for its biological effect. nih.gov

For example, the crystal structure of the purine analogue roscovitine complexed with human cyclin-dependent kinase 2 (cdk2)—a key regulator of the cell cycle—revealed how the purine core fits into the ATP-binding pocket of the enzyme. nih.gov This structural information explained the inhibitor's potency and selectivity and provided a blueprint for designing even more powerful cdk inhibitors. nih.gov Similarly, detailed structural studies of purine nucleoside phosphorylase (PNP), a target for T-cell immune suppression, have elucidated the catalytic mechanism and the binding modes of various inhibitors, guiding the development of new drugs. rcsb.orgnih.gov

Future research should focus on obtaining crystal structures of this compound derivatives bound to their specific targets, such as kinases or other enzymes involved in disease pathways. nih.govrcsb.org This would provide critical insights into the binding mechanism, reveal which parts of the molecule are most important for activity, and allow for the rational design of next-generation inhibitors with improved affinity and specificity. jst.go.jpresearchgate.net These structural studies can uncover unique binding modes and provide a framework for linking different binding sites to create highly potent and selective therapeutic agents. researchgate.net

Application of Computational Approaches in Compound Design and Activity Prediction (e.g., Molecular Docking, ADME analysis)

Computational methods are now integral to modern drug discovery, offering ways to accelerate the design and screening of new therapeutic agents while reducing costs. jst.go.jp Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can predict how a compound will interact with its target and what its pharmacological properties will be. rcsb.org

Molecular Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In drug design, it is used to forecast the binding mode and affinity of a small molecule ligand to its protein target. For derivatives of the this compound scaffold, docking studies can screen large virtual libraries of compounds against the three-dimensional structure of a target protein (e.g., a specific kinase). This process can identify promising candidates for synthesis and experimental testing by estimating their binding energy, with more negative values suggesting a stronger interaction. acs.orgnih.gov

ADME Analysis refers to the prediction of the Absorption, Distribution, Metabolism, and Excretion properties of a compound. These in silico models assess a molecule's "drug-likeness," including its potential for gastrointestinal absorption and adherence to criteria like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov By performing ADME analysis early in the design phase, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles, saving time and resources.

Table 2: Examples of Molecular Docking and ADME Predictions for Drug Candidates

Data compiled from various in silico drug design studies. acs.orgnih.govaacrjournals.org

Future work should leverage these computational tools to build predictive models for the activity of this compound derivatives, guiding the synthesis of molecules with optimized target affinity and pharmacokinetic properties. rcsb.org

Exploration of Combination Therapies and Synergistic Effects

Complex diseases like cancer often involve multiple biological pathways, making them difficult to treat with a single drug. Combination therapy, the use of two or more drugs together, is a strategy to overcome this challenge. researchgate.net The goal is often to achieve a synergistic effect, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs. nih.gov This approach can improve treatment efficacy, reduce the required doses of individual drugs (thereby minimizing side effects), and combat the development of drug resistance. researchgate.net

The potential for purine derivatives in combination therapies is an important area for future research. For example, a derivative of this compound that inhibits a specific cancer-related kinase could be paired with another drug that targets a different pathway involved in tumor growth or survival.

The effectiveness of such combinations can be evaluated using models like isobologram analysis, which graphically represents whether the interaction is synergistic, additive, or antagonistic. researchgate.net The Combination Index (CI) is a quantitative measure used to assess these interactions, with a CI value less than 1 indicating synergy. nih.gov Future studies should systematically screen combinations of this compound derivatives with existing chemotherapeutic agents or other targeted therapies to identify synergistic pairs that could offer significant advantages in a clinical setting.

Discovery and Validation of Biomarkers for Compound Efficacy and Disease Pathways

For a targeted therapy to be effective, it is crucial to administer it to the right patients. Biomarkers are measurable biological characteristics that can help predict which patients are most likely to respond to a particular treatment. nih.govresearchgate.net They can also be used to monitor a drug's effectiveness and provide insights into the disease's underlying mechanisms. nih.gov

The process of developing a reliable biomarker involves several stages, from initial discovery and preliminary validation to rigorous testing in clinical trials. researchgate.net In the context of therapies derived from this compound, future research should focus on identifying biomarkers that can:

Predict Treatment Response: For instance, if a derivative is found to inhibit a specific enzyme, the expression level or mutation status of that enzyme in a patient's tumor could serve as a predictive biomarker.

Monitor Target Engagement: Biomarkers can confirm that the drug is interacting with its intended target in the body. This could involve measuring the level of a downstream molecule in the signaling pathway affected by the drug.

Track Disease Progression: Changes in the levels of certain proteins or peptides, such as Cardiac Troponins in myocardial infarction or B-type natriuretic peptide (BNP) in heart failure, are used to monitor disease status. smpdb.ca Similar biomarkers could be developed to track the response of a cancer to treatment with a purine-based inhibitor.

The discovery of such biomarkers requires a multi-disciplinary approach, combining genomics, proteomics, and bioinformatics. nih.gov Validating these biomarkers is essential to ensure they are reliable for clinical decision-making, ultimately enabling a more personalized and effective use of novel therapies based on the this compound scaffold. nih.gov

Q & A

Basic: What are the common synthetic routes for 6-(2-chloroethoxy)-7H-purin-2-amine, and how can reaction conditions favor N7 alkylation?

The synthesis typically involves alkylation of adenine derivatives. A standard method includes reacting 7H-purin-6-amine with 2-chloroethylating agents (e.g., 2-chloroethyl tosylate) in polar solvents like ethanol or DMF. A tertiary amine base (e.g., triethylamine) is often used to deprotonate the purine N7 position, ensuring regioselective alkylation. Temperature control (60–80°C) and inert atmospheres minimize side reactions. Post-synthesis, purification via recrystallization or silica-gel chromatography is critical to isolate the product .

Advanced: How can alkylation conditions be optimized to improve yield and minimize side products?

Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying.

- Base selection : Strong bases (cesium carbonate) improve deprotonation efficiency, while weaker bases (triethylamine) reduce hydrolysis of the chloroethoxy group.

- Temperature : Moderate heating (60°C) balances reaction rate and stability of the chloroethoxy substituent.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation in biphasic systems.

Referencing a patent synthesis (EP 4 374 877 A2), potassium carbonate in DMF at 60°C achieved 83% yield for a structurally similar compound .

Basic: Which analytical methods confirm the structure and purity of this compound?

- NMR : H and C NMR identify regioselectivity (e.g., N7 vs. N9 alkylation) via characteristic shifts (e.g., δ 4.5–5.0 ppm for CHCl).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) assess purity (>95%).

- Mass Spectrometry : ESI-MS confirms molecular weight (calc. 229.67 g/mol) and detects halogen isotopic patterns .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Unexpected peaks may arise from residual solvents, byproducts (e.g., N9-alkylated isomers), or hydrolysis products. Strategies include:

- 2D NMR (COSY, HSQC) : Assign ambiguous signals to confirm connectivity.

- Spiking experiments : Add authentic samples of suspected byproducts (e.g., 6-hydroxy derivatives) to identify contaminants.

- Chromatographic repurification : Use gradient elution on silica gel or preparative HPLC to isolate pure fractions .

Basic: What in vitro assays evaluate the kinase inhibitory activity of this compound?

- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-coupled luminescence or fluorescence readouts.

- Cellular proliferation assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays.

- Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (K) .

Advanced: How can SAR studies explore the 2-chloroethoxy group’s impact on bioactivity?

- Substituent variation : Synthesize analogs with ethoxy, methoxy, or longer alkoxy chains to assess chain length effects.

- Electrophilicity modulation : Replace chlorine with fluorine or methyl groups to study leaving-group dependency.

- Computational modeling : Docking studies (e.g., AutoDock) predict interactions with kinase ATP-binding pockets. Data from structurally related purines (e.g., Lomeguatrib) suggest halogen size influences binding affinity .

Advanced: How should contradictory biological data (e.g., variable IC50_{50}50) be addressed?

- Assay standardization : Control ATP concentrations, enzyme batches, and incubation times.

- Counter-screening : Test against off-target kinases to rule out nonspecific effects.

- Metabolic stability checks : Use liver microsomes to ensure the compound is not degrading during assays.

- Statistical validation : Replicate experiments across independent labs and apply ANOVA to assess significance .

Basic: What safety precautions are required for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of volatile chlorinated byproducts.

- Waste disposal : Collect chlorinated waste separately for incineration. Refer to GHS hazard codes (H315, H319) for detailed protocols .

Advanced: How can computational methods predict degradation pathways of this compound?

- DFT calculations : Model hydrolysis mechanisms (e.g., SN2 displacement of Cl) to identify labile bonds.

- LC-MS/MS : Track degradation products in accelerated stability studies (40°C/75% RH).

- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data .

Advanced: What strategies stabilize this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.